5-Ethoxy-1-methyl-1H-indole-2-carboxylic acid
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Overview
Description
The compound "5-Ethoxy-1-methyl-1H-indole-2-carboxylic acid" is not directly mentioned in the provided papers, but it is structurally related to the compounds discussed in the research. The papers focus on derivatives of indole and related heterocycles, which are important in medicinal chemistry due to their presence in compounds with biological activity.
Synthesis Analysis
The synthesis of related compounds involves the alkylation and acylation of precursors such as methyl 6-ethoxy-5,6-dihydro-4H-1,2-oxazine-4-carboxylate, which can lead to the formation of β-amino acid derivatives, including those related to indole structures . Another method includes the esterification of 5-methoxyindole-2-carboxylic acid to produce methyl 5-methoxy-1H-indole-2-carboxylate, which could be a similar process to that used for synthesizing the compound .
Molecular Structure Analysis
Spectroscopic techniques such as FT-IR, FT-Raman, UV, 1H, and 13C NMR have been employed to characterize the molecular structure of methyl 5-methoxy-1H-indole-2-carboxylate . These methods could similarly be applied to "5-Ethoxy-1-methyl-1H-indole-2-carboxylic acid" to determine its vibrational modes, electronic nature, and magnetic field environment.
Chemical Reactions Analysis
The reactivity of related molecules has been studied using computational methods, identifying the positive and negative centers of the molecules, which is crucial for understanding their chemical behavior . The rearrangement reactions, such as the Beckmann rearrangement, have been observed in compounds like 3-ethoxycarbonyl-5-hydroxyimino-2-methyl-4-oxo-1-phenylbenzo[g]indole, which could provide insights into the potential reactions of "5-Ethoxy-1-methyl-1H-indole-2-carboxylic acid" .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been explored through computational studies, including the analysis of HOMO-LUMO energy distribution and non-linear optical (NLO) properties . These studies are essential for predicting the behavior of "5-Ethoxy-1-methyl-1H-indole-2-carboxylic acid" in various environments and its potential applications in materials science.
Scientific Research Applications
Organic Synthesis and Biomass Conversion
Indole Synthesis : Indole compounds, such as 5-Ethoxy-1-methyl-1H-indole-2-carboxylic acid, play a critical role in organic chemistry due to their presence in natural products and pharmaceuticals. The review by Taber and Tirunahari (2011) provides a comprehensive classification of indole synthesis methods, highlighting the diversity and complexity of approaches to create indole structures, which are foundational to numerous biologically active molecules (Taber & Tirunahari, 2011).
Biomass to Furan Derivatives : The transformation of biomass into furan derivatives, including the use of intermediates like 5-Hydroxymethylfurfural (HMF), opens pathways for sustainable production of fuels, plastics, and chemicals. Chernyshev, Kravchenko, and Ananikov (2017) discuss the potential of biomass-derived compounds to replace non-renewable hydrocarbon sources, emphasizing the role of furan derivatives in creating a more sustainable chemical industry (Chernyshev et al., 2017).
Drug Synthesis and Medical Applications
Levulinic Acid in Drug Synthesis : Levulinic acid, a key biomass-derived chemical, serves as a versatile precursor in drug synthesis. Zhang, Wang, Liu, Wang, Xu, and Ma (2021) review the applications of levulinic acid and its derivatives in synthesizing various pharmaceuticals, showcasing the importance of biomass-derived chemicals in reducing drug synthesis costs and simplifying production processes (Zhang et al., 2021).
Microbiota-Derived Tryptophan Metabolites : Galligan (2018) explores the role of tryptophan metabolites produced by gut microbiota in health, emphasizing their anti-inflammatory and metabolic benefits. This research highlights the significance of dietary and microbial tryptophan derivatives in modulating human health, including their potential impact on disease prevention and treatment (Galligan, 2018).
Environmental and Industrial Applications
- Carboxylic Acid Biodegradation : Understanding the biocatalyst inhibition by carboxylic acids is essential for developing microbial strains capable of fermentatively producing these compounds from renewable resources. Jarboe, Royce, and Liu (2013) discuss strategies to enhance microbial tolerance and productivity, which are critical for the biotechnological production of carboxylic acids and their derivatives for industrial applications (Jarboe et al., 2013).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which include 5-ethoxy-1-methyl-1h-indole-2-carboxylic acid, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological changes . The interaction often involves the indole nucleus, which is a significant part of many biologically active compounds .
Biochemical Pathways
Indole derivatives are known to affect a broad spectrum of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they can lead to a variety of molecular and cellular effects .
properties
IUPAC Name |
5-ethoxy-1-methylindole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-3-16-9-4-5-10-8(6-9)7-11(12(14)15)13(10)2/h4-7H,3H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKFVMSSWWSCJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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